molecular formula C8H10O3S B1294744 2-(Phenylsulfonyl)ethanol CAS No. 20611-21-6

2-(Phenylsulfonyl)ethanol

Cat. No.: B1294744
CAS No.: 20611-21-6
M. Wt: 186.23 g/mol
InChI Key: PQVYYVANSPZIKE-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)ethanol is a chemical compound with the molecular formula C8H10O3S . It is also known as phenylsulfonyl ethyl alcohol . This compound features a phenyl group attached to a sulfonyl (SO2) group, which is in turn connected to an ethanol (CH2CH2OH) moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (C6H5), a sulfonyl group (SO2), and an ethanol group (CH2CH2OH). The compound is a colorless liquid with a molecular weight of approximately 186.23 g/mol .


Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 177°C at 2 mmHg .
  • Density : 1.557 g/mL at 25°C .
  • Refractive Index : n20/D = 1.555 (literature value) .

Scientific Research Applications

1. Chemical Synthesis and Green Chemistry

2-Phenyl ethanol (2-PEA) is a valuable chemical with applications in various industries. Yadav and Lawate (2011) discussed the production of 2-PEA through the hydrogenation of styrene oxide using polyurea encapsulated catalysts. This process is notable for its clean and green approach, achieving complete conversion of styrene oxide with 100% selectivity to 2-PEA without the formation of isomerization or deoxygenated products, which are typically formed in methanol (Yadav & Lawate, 2011).

2. Development in Food Technology

Zarandona et al. (2020) explored the incorporation of 2-phenyl ethanol in chitosan films, taking advantage of its fragrance, bacteriostatic, and antifungal properties. The study developed chitosan films with 2-phenyl ethanol and created inclusion complexes with cyclodextrins to control the release of 2-phenyl ethanol, demonstrating its potential in food packaging and preservation applications (Zarandona et al., 2020).

3. Applications in Textile Industry

Brewer et al. (2010) investigated the photochemical destruction of 2-(phenylthio)ethanol on textile substrates, demonstrating its potential in creating self-detoxifying textiles. The study highlighted the efficient oxidation of the compound on nylon fabric dyed with Rose Bengal, suggesting its applicability in the development of innovative textiles (Brewer et al., 2010).

Safety and Hazards

  • Eye Irritation : Classified as Eye Irritant (Category 2) .
  • Skin Irritation : Classified as Skin Irritant (Category 2) .
  • STOT SE 3 : Specific Target Organ Toxicity (Single Exposure) - Respiratory System .
  • Flash Point : 113°C (closed cup) .

Future Directions

: Sigma-Aldrich: 2-(Phenylsulfonyl)ethanol

Biochemical Analysis

Biochemical Properties

2-(Phenylsulfonyl)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the ethanol moiety. This interaction can lead to the formation of intermediate compounds that may participate in further biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the conversion of ethanol to acetaldehyde. This inhibition can lead to an accumulation of ethanol and a decrease in acetaldehyde levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These effects are dose-dependent and highlight the importance of careful dosage considerations in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of ethanol to acetaldehyde and subsequently to acetic acid. These interactions can affect metabolic flux and the levels of metabolites in the cell. Additionally, the compound can be metabolized through alternative pathways, leading to the formation of various intermediate compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. Studies have shown that this compound can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles .

Properties

IUPAC Name

2-(benzenesulfonyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVYYVANSPZIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174623
Record name Ethanol, 2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20611-21-6
Record name 2-(Phenylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20611-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020611216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenylsulfonyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,000 ml of an aqueous solution containing 509 g (2.16 mol) of sodium benzenesulfonate (dihydrate) was heated to 80°-90° C. and stirred. To this solution were added at the same time 539 g (4.31 mol) of ethylenebromohydrin and 100 ml of an aqueous solution containing 45 g of sodium hydroxide while maintaining the pH of the reaction solution at 7-8. After the addition was completed, the reaction solution was further stirred for 2 hours at 80°-90° C. and then cooled to room temperature. Then, the reaction solution was extracted with ethyl acetate. The ethyl acetate was concentrated and distilled off under reduced pressure to yield 113 g of the desired product having a boiling point of 172 to 174° C./0.4 mmHg.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium benzenesulfonate
Quantity
509 g
Type
reactant
Reaction Step One
Quantity
539 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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